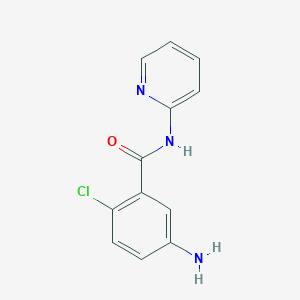

5-amino-2-chloro-N-(pyridin-2-yl)benzamide

Description

Contextualization within Benzamide (B126) Chemistry

Benzamides are a cornerstone of organic and medicinal chemistry, characterized by the presence of a carboxamide group attached to a benzene (B151609) ring. solubilityofthings.com This structural motif is found in a vast array of natural products, pharmaceuticals, and agrochemicals. The amide bond in benzamides is a stable and planar functional group, capable of participating in hydrogen bonding, which is a critical factor in molecular recognition and biological interactions. solubilityofthings.com

The synthesis of benzamide derivatives is typically achieved through the reaction of a benzoic acid derivative with an amine. nih.gov Common methods involve the activation of the carboxylic acid, for example, by converting it to an acyl chloride, which then readily reacts with the amine to form the amide bond. nih.gov

Below is a table summarizing the key characteristics of the benzamide chemical class:

| Characteristic | Description |

| Core Structure | Benzene ring attached to a carboxamide group (-CONH2). |

| Key Functional Group | Amide (-CONH-), which is planar and can form hydrogen bonds. |

| Synthetic Routes | Commonly synthesized by reacting a benzoic acid derivative with an amine. |

| Versatility | Properties can be easily modified by adding different substituents. |

| Applications | Widely used in pharmaceuticals, agrochemicals, and materials science. |

Significance of N-(Pyridin-2-yl)benzamide Derivatives in Contemporary Chemical Research

The incorporation of a pyridine (B92270) ring, specifically the N-(pyridin-2-yl) moiety, into the benzamide scaffold introduces a new dimension of chemical and biological significance. Pyridine is a heteroaromatic ring that is isoelectronic with benzene but possesses a nitrogen atom, which can act as a hydrogen bond acceptor and a coordination site for metal ions. This feature often enhances the solubility and bioavailability of molecules containing this fragment. ontosight.ai

N-(pyridin-2-yl)benzamide derivatives have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities. ontosight.ai Researchers have explored these compounds for a range of therapeutic applications, including their potential as antimicrobial, anti-inflammatory, and anticancer agents. ontosight.ai The ability of the pyridine nitrogen to interact with biological targets, such as enzymes and receptors, is a key factor driving this research. mdpi.com

Overview of Current Academic Research Landscape on 5-amino-2-chloro-N-(pyridin-2-yl)benzamide and Related Chemical Entities

While specific studies on this compound are not readily found in the current body of scientific literature, extensive research exists on structurally similar compounds. The research on substituted benzamides is a vibrant area, with a continuous stream of publications detailing the synthesis and biological evaluation of novel derivatives.

A significant portion of this research focuses on the development of new therapeutic agents. For example, various substituted benzamides have been investigated for their potential as antipsychotics, antidepressants, and antiemetics. nih.govresearchgate.net The specific substitution pattern on the benzamide core is crucial in determining the pharmacological profile of these compounds. nih.gov

Research into N-(pyridin-2-yl)benzamide derivatives is also an active field. Recent studies have explored their potential as allosteric activators of glucokinase, which could have implications for the treatment of type 2 diabetes. researchgate.net Other research has focused on their application in the development of new pesticides and fungicides. nih.gov

Research Objectives and Scope for this compound Studies

Based on the known activities of related compounds, the research objectives for studies on this compound would likely encompass several key areas. A primary objective would be the development of efficient and scalable synthetic routes to produce the compound in high purity. This would be a prerequisite for any further investigation into its properties.

A significant focus of research would undoubtedly be the exploration of its potential biological activities. Given the prevalence of antimicrobial, anti-inflammatory, and anticancer properties among benzamide and N-(pyridin-2-yl)benzamide derivatives, it would be logical to screen this compound for these activities. ontosight.ai

Furthermore, the unique combination of an amino group, a chloro substituent, and a pyridin-2-yl amide moiety could lead to novel pharmacological profiles. Therefore, broader screening against a range of biological targets would be a valuable research endeavor. The scope of such studies would likely involve in vitro assays to determine the compound's efficacy and selectivity, followed by in vivo studies in animal models to assess its therapeutic potential.

The table below outlines potential research directions for this compound based on the activities of related compounds:

| Research Area | Potential Application/Objective | Rationale based on Related Compounds |

| Medicinal Chemistry | Development of new anticancer, antimicrobial, or anti-inflammatory agents. | Many benzamide and N-(pyridin-2-yl)benzamide derivatives exhibit these properties. ontosight.ai |

| Investigation as a glucokinase activator for diabetes treatment. | N-(pyridin-2-yl)benzamide analogues have shown promise in this area. researchgate.net | |

| Exploration as a central nervous system agent (e.g., antipsychotic, antidepressant). | Substituted benzamides are a known class of CNS-active drugs. nih.govresearchgate.net | |

| Agrochemicals | Development of novel pesticides or fungicides. | Pyridine-linked benzamides have demonstrated insecticidal and fungicidal activities. nih.gov |

| Materials Science | Use as a ligand for the synthesis of metal-organic frameworks (MOFs). | The pyridine nitrogen can coordinate with metal ions. |

| Synthetic Chemistry | Development of novel synthetic methodologies for its preparation. | Efficient synthesis is crucial for further research and potential applications. |

Properties

IUPAC Name |

5-amino-2-chloro-N-pyridin-2-ylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3O/c13-10-5-4-8(14)7-9(10)12(17)16-11-3-1-2-6-15-11/h1-7H,14H2,(H,15,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFUGTBDDJQKXBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC(=O)C2=C(C=CC(=C2)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Structural Elucidation of 5 Amino 2 Chloro N Pyridin 2 Yl Benzamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

NMR spectroscopy is a cornerstone technique for elucidating the precise connectivity and chemical environment of atoms within a molecule. For 5-amino-2-chloro-N-(pyridin-2-yl)benzamide, a combination of one-dimensional and two-dimensional NMR experiments provides a complete structural picture.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to each unique proton in the molecule. The aromatic region would be particularly informative, showing signals for the three protons on the substituted benzene (B151609) ring and the four protons on the pyridine (B92270) ring.

The amide proton (CONH) typically appears as a broad singlet, with a chemical shift that is highly dependent on solvent and concentration; in analogous N-(pyridin-2-yl)benzamide structures, this signal is often observed downfield, around δ 8.8-10.0 ppm. rsc.org The protons of the primary amino group (NH₂) are also expected to produce a broad singlet.

Protons on the benzamide (B126) ring are anticipated to show a characteristic splitting pattern. The proton at position 6 (H-6), ortho to the amino group, would likely appear as a doublet. The proton at position 4 (H-4), meta to both the amino and chloro groups, would be a doublet of doublets, and the proton at position 3 (H-3), ortho to the chloro group, would present as a doublet.

The four protons on the pyridine ring will exhibit their own set of coupled signals, consistent with a 2-substituted pyridine system. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| CONH | 8.8 - 10.0 | s (broad) |

| Pyridine H-6' | 8.1 - 8.3 | d |

| Pyridine H-3' | 8.0 - 8.2 | d |

| Pyridine H-4' | 7.6 - 7.8 | t |

| Benzamide H-3 | 7.3 - 7.5 | d |

| Benzamide H-4 | 7.0 - 7.2 | dd |

| Pyridine H-5' | 6.9 - 7.1 | t |

| Benzamide H-6 | 6.7 - 6.9 | d |

| NH ₂ | 4.0 - 5.5 | s (broad) |

The proton-decoupled ¹³C NMR spectrum is expected to show 12 distinct signals, corresponding to the 12 unique carbon atoms in the molecule. The carbonyl carbon (C=O) of the amide group is the most deshielded, typically appearing in the δ 165-170 ppm region. oregonstate.edu

The carbon atoms of the aromatic rings will resonate between δ 110 and 160 ppm. The carbons directly attached to heteroatoms (C-Cl, C-NH₂, C-2', C-6') will have their chemical shifts significantly influenced by the electronegativity and electronic effects of these substituents. For instance, the carbon bearing the chlorine atom (C-2) would be found in the δ 125-135 ppm range, while the carbon attached to the amino group (C-5) would be shifted upfield. In related 2-chlorobenzamides, the carbon attached to the chlorine typically appears around 130 ppm. chemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C =O | 165 - 170 |

| Pyridine C-2' | 151 - 153 |

| Pyridine C-6' | 147 - 149 |

| Benzamide C-5 | 145 - 148 |

| Pyridine C-4' | 138 - 140 |

| Benzamide C-1 | 135 - 137 |

| Benzamide C-2 | 125 - 130 |

| Benzamide C-3 | 122 - 125 |

| Pyridine C-5' | 119 - 121 |

| Benzamide C-4 | 118 - 120 |

| Pyridine C-3' | 114 - 116 |

| Benzamide C-6 | 112 - 115 |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the proton and carbon signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings. It would show correlations between adjacent protons on the benzamide ring (H-3 with H-4; H-4 with H-6) and within the pyridine ring (H-3' with H-4'; H-4' with H-5'; H-5' with H-6'), confirming the connectivity of the spin systems in each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton with the carbon atom to which it is directly attached. It provides a direct link between the ¹H and ¹³C NMR spectra, allowing for the definitive assignment of all protonated carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range (2- and 3-bond) correlations between protons and carbons. This connects the different fragments of the molecule. Key expected correlations would include the amide proton (NH) correlating to the carbonyl carbon (C=O) and the pyridine carbon C-2', as well as the benzamide proton H-3 correlating to the carbonyl carbon. These correlations would unequivocally confirm the link between the 5-amino-2-chlorobenzoyl moiety and the pyridin-2-yl group through the amide bond.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural features.

The N-H stretching region is particularly diagnostic. The primary amine (-NH₂) is expected to show two distinct bands (asymmetric and symmetric stretches) in the 3300-3500 cm⁻¹ range. orgchemboulder.com The secondary amide N-H stretch typically appears as a single, often broader, band around 3250-3400 cm⁻¹. nih.gov

The carbonyl (C=O) stretching of the amide group (Amide I band) is a strong, sharp absorption expected between 1650 and 1690 cm⁻¹. nih.gov The N-H bending vibration of the primary amine is found around 1580-1650 cm⁻¹, while the amide N-H bend (Amide II band) appears in the 1510-1570 cm⁻¹ region. orgchemboulder.com Aromatic C=C stretching vibrations will produce a series of bands in the 1400-1600 cm⁻¹ range. The C-N and C-Cl stretching vibrations are expected in the fingerprint region, typically below 1350 cm⁻¹. orgchemboulder.com

Table 3: Characteristic IR Absorption Frequencies

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) |

| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 (two bands) |

| Secondary Amide (N-H) | Stretch | 3250 - 3400 |

| Aromatic (C-H) | Stretch | 3000 - 3100 |

| Amide (C=O) | Stretch (Amide I) | 1650 - 1690 |

| Primary Amine (N-H) | Bend | 1580 - 1650 |

| Amide (N-H) | Bend (Amide II) | 1510 - 1570 |

| Aromatic (C=C) | Stretch | 1400 - 1600 |

| Aromatic Amine (C-N) | Stretch | 1250 - 1335 |

| Aryl Halide (C-Cl) | Stretch | 1000 - 1100 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound, as well as structural details inferred from its fragmentation pattern. For this compound (C₁₂H₁₀ClN₃O), the calculated molecular weight is approximately 247.68 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 247. A characteristic isotopic peak (M+2) at m/z 249, with an intensity approximately one-third of the M⁺ peak, is expected due to the natural abundance of the ³⁷Cl isotope, confirming the presence of one chlorine atom.

The fragmentation of the molecule would likely proceed through several key pathways. A primary cleavage event is the scission of the amide bond, which can occur in two ways:

Cleavage to form the 5-amino-2-chlorobenzoyl cation (m/z 154/156).

Cleavage to form the pyridin-2-ylaminyl radical and a subsequent fragment corresponding to the [C₅H₅N₂]⁺ cation (m/z 93).

Further fragmentation could involve the loss of small neutral molecules such as carbon monoxide (CO) from the benzoyl fragment or hydrogen cyanide (HCN) from the pyridine ring. miamioh.edu

Table 4: Predicted Mass Spectrometry Fragments

| m/z Value | Identity | Notes |

| 247 / 249 | [C₁₂H₁₀ClN₃O]⁺ | Molecular ion (M⁺ / M+2) |

| 154 / 156 | [C₇H₅ClNO]⁺ | Loss of aminopyridine radical |

| 126 / 128 | [C₇H₅ClN]⁺ | Loss of CO from m/z 154/156 |

| 93 | [C₅H₅N₂]⁺ | Fragment from pyridinylamine moiety |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

While the specific crystal structure for this compound is not detailed, analysis of closely related analogs, such as 2-amino-N-(pyridin-2-yl)benzamide, allows for well-founded predictions. researchgate.net The structure is expected to be largely planar, although a dihedral angle between the planes of the benzamide and pyridine rings is likely. researchgate.net

A key conformational feature would be the presence of an intramolecular hydrogen bond between the amide N-H proton and the nitrogen atom of the pyridine ring, forming a stable six-membered ring-like structure. This interaction is common in N-(pyridin-2-yl)amide systems and significantly influences the molecular conformation. researchgate.net

In the crystal lattice, intermolecular hydrogen bonds are expected to play a major role in the packing arrangement. The primary amino group (-NH₂) and the amide carbonyl group (C=O) are prime candidates for forming hydrogen-bonded networks, potentially linking molecules into sheets or chains. researchgate.net

Table 5: Expected Structural Parameters from X-ray Crystallography (based on analogs)

| Parameter | Description | Expected Value |

| C=O Bond Length | Amide carbonyl bond | ~1.23 Å |

| C-N Bond Length | Amide C-N bond | ~1.34 Å |

| C-Cl Bond Length | Aryl-chloride bond | ~1.74 Å |

| Dihedral Angle | Angle between aromatic rings | 2° - 10° |

| Intramolecular H-Bond | N-H···N (amide to pyridine) | Present |

| Intermolecular H-Bonds | N-H···O (amine to carbonyl) | Likely |

Chromatographic Methods for Purity Assessment (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC))

The purity of this compound and its derivatives is critical for their application in research and development. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful analytical techniques widely employed for the separation, identification, and quantification of the main compound and any potential impurities. These methods offer high resolution and sensitivity, making them indispensable for quality control.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a commonly utilized method for the analysis of aromatic amides and related compounds. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. For this compound, a C18 column is a suitable choice for the stationary phase due to its hydrophobicity, which allows for effective interaction with the aromatic rings of the molecule.

The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. The buffer, often phosphate (B84403) or acetate, helps to control the pH and ensure the reproducibility of the retention time by maintaining the ionization state of the amino group. A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the efficient elution of both polar and nonpolar impurities. UV detection is commonly used, with the wavelength set to a value where the analyte exhibits maximum absorbance, ensuring high sensitivity.

A representative HPLC method for the purity assessment of this compound is detailed in the interactive table below.

Interactive Data Table: Representative HPLC Method Parameters

| Parameter | Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard reversed-phase column providing good resolution for aromatic compounds. |

| Mobile Phase A | 20 mM Potassium Phosphate buffer, pH 7.0 | Maintains a constant pH to ensure consistent ionization of the analyte's amino group. |

| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase HPLC, providing good separation efficiency. |

| Gradient Program | 0-5 min: 30% B; 5-25 min: 30-70% B; 25-30 min: 70% B; 30-35 min: 30% B | Allows for the elution of a wide range of impurities with varying polarities. |

| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency. |

| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |

| Injection Volume | 10 µL | A standard injection volume for analytical HPLC. |

| Detection | UV at 254 nm | A common wavelength for the detection of aromatic compounds, where the benzamide structure is expected to have significant absorbance. |

Gas Chromatography (GC)

Gas chromatography is another valuable technique for the purity assessment of thermally stable and volatile compounds. For this compound, GC analysis can be performed, although derivatization may sometimes be employed to improve peak shape and thermal stability, particularly of the primary amino group. However, direct analysis is often feasible.

A capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane, is generally suitable for the separation of aromatic compounds. The separation in GC is based on the compound's boiling point and its interaction with the stationary phase. A temperature-programmed oven is used to gradually increase the column temperature, allowing for the separation of compounds with a range of volatilities. A flame ionization detector (FID) is a common choice for detection due to its high sensitivity to organic compounds. Alternatively, a mass spectrometer (MS) can be used as a detector (GC-MS), providing both quantitative data and structural information for the identification of impurities.

A proposed GC method for the purity analysis of this compound is outlined in the interactive table below.

Interactive Data Table: Representative GC Method Parameters

| Parameter | Condition | Rationale |

| Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness | A versatile, medium-polarity column suitable for the separation of a wide range of aromatic compounds. |

| Carrier Gas | Helium | An inert carrier gas that provides good efficiency. |

| Inlet Temperature | 280 °C | Ensures rapid volatilization of the sample without thermal degradation. |

| Oven Program | Initial: 100 °C (hold 2 min), Ramp: 10 °C/min to 300 °C (hold 10 min) | A temperature gradient allows for the separation of compounds with different boiling points. |

| Detector | Flame Ionization Detector (FID) | A robust and sensitive detector for organic compounds. |

| Detector Temperature | 320 °C | Prevents condensation of the eluted compounds in the detector. |

| Injection Mode | Split (100:1) | Prevents column overloading when analyzing a relatively pure sample. |

| Injection Volume | 1 µL | A standard injection volume for capillary GC. |

Biological Activities and Preclinical Pharmacological Research of 5 Amino 2 Chloro N Pyridin 2 Yl Benzamide and Analogs in Vitro & Preclinical Focus

Enzyme Modulation and Inhibition Studies

Kinase Activity Modulation (e.g., EGFR, VEGFR2, Receptor Tyrosine Kinases)

While direct studies on 5-amino-2-chloro-N-(pyridin-2-yl)benzamide as a kinase inhibitor are not extensively documented in publicly available research, the core structure is present in compounds designed as inhibitors of key kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). nih.govnih.gov

Analogs incorporating the aminopyrimidine moiety have demonstrated potent inhibitory activity against both EGFR and ALK (Anaplastic Lymphoma Kinase). nih.gov For instance, the compound CHMFL-ALK/EGFR-050, which features a more complex substituted aminopyrimidine structure, was developed as a dual kinase inhibitor capable of overcoming drug resistance in non-small cell lung cancer. nih.gov This suggests that the broader scaffold to which this compound belongs is amenable to modifications that can produce significant kinase inhibition.

Furthermore, research into 4-aryloxy-5-benzamidopyrimidines has identified these compounds as EGFR inhibitors with IC50 values in the low micromolar range. nih.gov Molecular docking studies of these analogs have provided insights into their binding modes within the EGFR kinase domain, suggesting a basis for the development of more optimized ligands. nih.gov

Similarly, various heterocyclic compounds have been investigated as inhibitors of VEGFR2, a key regulator of angiogenesis. nih.govnih.gov Compounds with features like the pyrrolopyrimidine core have been shown to inhibit VEGFR2 kinase activity at nanomolar concentrations. nih.gov The general pharmacophoric features of VEGFR2 inhibitors often include a heterocyclic ring system that can interact with the hinge region of the enzyme's ATP binding site. nih.gov

Table 1: Kinase Inhibitory Activity of Selected Analogs

| Compound Class | Target Kinase | IC50 (µM) | Reference |

|---|---|---|---|

| 4-Aryloxy-5-benzamidopyrimidines | EGFR | 1.05 - 5.37 | nih.gov |

| Pyrrolopyrimidine derivatives | VEGFR2 | 0.19 - 0.60 | nih.gov |

Cholinesterase Enzyme Inhibition (e.g., Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE))

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.govnih.gov Research into structurally related compounds, such as pyridyl–pyridazine and sulfenylated 5-aminopyrazole derivatives, has revealed potential for cholinesterase inhibition. mdpi.comnih.gov

A series of novel pyridazine-containing compounds were synthesized and evaluated for their in vitro inhibitory activities against AChE and BuChE. mdpi.com One of the most potent compounds in this series demonstrated an IC50 value of 0.26 µM for AChE and 0.19 µM for BuChE, outperforming the standard drug rivastigmine. mdpi.com Another analog showed significant selective inhibition of BuChE with an IC50 of 0.297 µM, while being much less active against AChE. mdpi.com

In a separate study, sulfenylated 5-aminopyrazoles were developed and tested for their ability to inhibit both cholinesterases. nih.gov A compound with a dichlorophenyl-substituted pyrazole (B372694) amine showed greater efficacy against BuChE with an IC50 of 0.575 µM. nih.gov Conversely, other analogs in the same series displayed stronger inhibition against AChE. nih.gov

Table 2: Cholinesterase Inhibitory Activity of Selected Analogs

| Compound Class | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| Pyridyl–pyridazine derivative | AChE | 0.26 | mdpi.com |

| Pyridyl–pyridazine derivative | BuChE | 0.19 | mdpi.com |

| Pyridyl–pyridazine derivative (selective) | BuChE | 0.297 | mdpi.com |

| Sulfenylated 5-aminopyrazole derivative | BuChE | 0.575 | nih.gov |

Glycosidase and Amylase Enzyme Inhibition (e.g., α-Glucosidase, α-Amylase)

Inhibitors of α-glucosidase and α-amylase are important in the management of type 2 diabetes by controlling postprandial hyperglycemia. nih.gov While direct studies on this compound are limited, various heterocyclic analogs have been explored for this purpose. researchgate.netnih.gov

A series of pyridazine-triazole derivatives were synthesized and showed significant inhibitory potency against α-glucosidase. nih.gov One of the most active compounds, bearing a 4-bromo substituent, was found to be approximately 100 times more active than the standard drug, with an IC50 value of 1.7 µM. nih.gov Kinetic studies revealed an uncompetitive mode of inhibition for this class of compounds. nih.gov

Other research has focused on N′-substituted benzylidene benzohydrazide-1,2,3-triazoles, which have also exhibited good α-glucosidase inhibition. researchgate.net The structural features of these molecules, particularly the triazole ring, are believed to play a crucial role in the binding interactions with the active site of the enzyme. nih.gov

Table 3: α-Glucosidase Inhibitory Activity of Selected Analogs

| Compound Class | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| Pyridazine-triazole derivative (4-bromo substituted) | α-Glucosidase | 1.7 | nih.gov |

Lipoxygenase Pathway Modulation

The 5-lipoxygenase (5-LOX) pathway is a key target in the development of anti-inflammatory drugs, as it is involved in the synthesis of leukotrienes. mdpi.comresearchgate.net While direct evidence for this compound is not available, related structures such as 2-benzylaminophenols have been identified as highly potent inhibitors of 5-lipoxygenase, with IC50 values in the nanomolar range. nih.gov

Research has shown that these compounds can inhibit the release of peptidoleukotrienes in animal models of inflammation. nih.gov A novel 5-LO inhibitor, KRH-102140, demonstrated an IC50 value of 160 nM in a 5-LO enzyme activity assay. nih.gov This indicates that the broader chemical space around aromatic amines and related scaffolds holds potential for the modulation of the lipoxygenase pathway.

Investigation of Other Specific Enzyme Targets (e.g., Bacterial Phosphopantetheinyl Transferase)

Phosphopantetheinyl transferases (PPTases) are essential enzymes in bacteria and are considered attractive targets for novel antibacterial drugs. nih.gov Research in this area has identified inhibitors such as the aminido-urea 8918 compound and the NCI compound P-62. nih.govresearchgate.net These compounds have different structural scaffolds compared to this compound. To date, there is a lack of specific research investigating the inhibitory activity of this compound or its close analogs against bacterial phosphopantetheinyl transferases.

Receptor Ligand Binding and Functional Assays

The benzamide (B126) moiety is a common feature in ligands for various G protein-coupled receptors (GPCRs) and ligand-gated ion channels. For instance, benzamide derivatives have been studied for their ability to bind to serotonin (B10506) 5-HT3 receptors. nih.gov Chemical modification studies have suggested the involvement of specific amino acid residues, such as tryptophan, in the binding of benzamide-containing ligands to the 5-HT3 receptor. nih.gov

Neuronal Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Interactions

Neuronal nicotinic acetylcholine receptors (nAChRs) are a family of ligand-gated ion channels that are widely expressed in the central and peripheral nervous systems. ctppc.org Their modulation by various compounds can lead to a range of physiological effects. While direct research on this compound's interaction with nAChRs is not extensively documented in publicly available literature, the activity of structurally related compounds provides some insight.

The N-pyridin-2-yl benzamide scaffold is a key feature of several compounds that have been investigated for their effects on nAChRs. For instance, analogs incorporating the aminopyridine moiety have been studied for their ability to modulate nAChR activity. escholarship.org Research into compounds with similar structural motifs, such as certain aminopyrimidine derivatives, has demonstrated interactions with nAChRs. escholarship.org These studies often focus on the potential for these compounds to act as either agonists, antagonists, or allosteric modulators of different nAChR subtypes.

Furthermore, the broader class of benzamide derivatives has been explored for a variety of central nervous system targets. For example, certain quinuclidine (B89598) amide analogs have been developed as potent partial agonists at the α7 nAChR. nih.gov The exploration of structurally similar compounds suggests that the N-pyridin-2-yl benzamide scaffold could potentially interact with nAChRs, though specific studies on this compound are needed to confirm this.

Purinergic (P2X) Receptor Antagonism

Purinergic P2X receptors are ATP-gated ion channels involved in a variety of physiological processes, including neurotransmission, inflammation, and pain. The benzamide moiety is present in some known P2X receptor antagonists. While direct evidence of this compound as a P2X receptor antagonist is limited, the study of related structures offers some context.

For example, N-(adamantan-1-ylmethyl)-2-chloro-5-methoxybenzamide is a known P2X7 receptor inhibitor. researchgate.net This highlights that the substituted benzamide scaffold can be a key pharmacophore for P2X receptor antagonism. The specific substitutions on the benzamide and the nature of the N-substituted group are critical for determining the potency and selectivity for different P2X subtypes. The presence of the chloro and amino groups on the benzamide ring of this compound, along with the N-pyridinyl group, would likely influence its potential interaction with P2X receptors. Further preclinical investigations are required to determine if this specific compound exhibits any antagonist activity at P2X receptors.

G Protein-Coupled Receptor (GPCR) Agonism (e.g., GPR52)

G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that play a crucial role in cellular signaling. GPR52 is an orphan GPCR that is primarily expressed in the brain and is considered a potential therapeutic target for central nervous system disorders. nih.gov

Recent research has identified a series of 3-((4-benzylpyridin-2-yl)amino)benzamides as potent and selective GPR52 agonists. nih.govnih.govresearchgate.netchemrxiv.org These compounds share a high degree of structural similarity with this compound. The core structure of an aminopyridine linked to a benzamide is present in both.

Structure-activity relationship (SAR) studies on these GPR52 agonists have revealed that modifications to the benzamide and pyridine (B92270) rings can significantly impact potency and efficacy. nih.govnih.gov The amino linkage between the pyridine and benzamide moieties is a key feature of these active compounds. Although this compound has a different substitution pattern (5-amino-2-chloro on the benzamide and a direct linkage to the 2-position of the pyridine), the shared pharmacophoric elements suggest a potential for GPR52 agonism. Preclinical studies would be necessary to confirm this and to determine the potency and efficacy of this compound at the GPR52 receptor.

| Compound | Structure | EC50 (nM) | Emax (%) |

|---|---|---|---|

| Analog 1 | 3-((4-benzylpyridin-2-yl)amino)benzamide | 150 | 100 |

| Analog 2 | 3-((4-(4-fluorobenzyl)pyridin-2-yl)amino)benzamide | 85 | 110 |

| Analog 3 | 3-((4-methylpyridin-2-yl)amino)benzamide | >1000 | - |

Adenosine (B11128) Receptor Affinity

For example, a series of isoquinoline (B145761) and quinazoline (B50416) compounds containing a benzamide moiety have been investigated as adenosine A3 receptor ligands. nih.gov In these studies, the benzamide group served as a crucial spacer, and substitutions on this ring influenced the affinity for the receptor. nih.gov Specifically, N-[2-(2-pyridinyl)isoquinolin-4-yl]benzamide demonstrated an affinity of 200 nM at the adenosine A3 receptor. nih.gov This suggests that the combination of a pyridinyl group and a benzamide can lead to interactions with adenosine receptors. The specific substitution pattern of this compound would determine its affinity and selectivity profile for the different adenosine receptor subtypes.

Ion Channel Modulation (e.g., KCNQ2/Q3 channels)

KCNQ2/Q3 (Kv7.2/7.3) are voltage-gated potassium channels that are predominantly expressed in the brain and play a critical role in regulating neuronal excitability. Openers of KCNQ2/Q3 channels are of interest for the treatment of epilepsy and other hyperexcitability disorders.

A series of N-pyridyl and pyrimidine (B1678525) benzamides have been identified as potent KCNQ2/Q3 potassium channel openers. nih.govnih.govresearchgate.netebi.ac.uk This class of compounds is structurally very similar to this compound. One of the lead compounds from these studies, N-(6-chloro-pyridin-3-yl)-3,4-difluoro-benzamide, demonstrated an EC50 of 0.38 μM and was selective for KCNQ2/Q3 channels. nih.gov

Structure-activity relationship studies within this series have shown that the nature and position of substituents on both the pyridyl and benzamide rings are critical for activity. nih.gov Halogen substitutions on the benzamide ring were found to be particularly important. nih.gov Given that this compound shares the core N-pyridyl benzamide scaffold and has a chloro-substitution on the benzamide ring, it is plausible that it could also act as a modulator of KCNQ2/Q3 channels.

| Compound | Structure | KCNQ2/Q3 EC50 (µM) |

|---|---|---|

| N-(6-chloro-pyridin-3-yl)-3,4-difluoro-benzamide | Benzamide with 3,4-difluoro substitution | 0.38 |

| N-(pyridin-3-yl)-3,4-difluoro-benzamide | Benzamide with 3,4-difluoro substitution | 1.2 |

| N-(6-chloro-pyridin-3-yl)-benzamide | Unsubstituted benzamide | >10 |

Antimicrobial Efficacy Investigations

Antibacterial Spectrum and Potency (Gram-positive and Gram-negative strains)

The antimicrobial potential of benzamide derivatives has been an area of active research. While specific data on the antibacterial spectrum of this compound is not extensively detailed, studies on related 2-chlorobenzoic acid and aminopyridine derivatives provide valuable insights into their potential efficacy against both Gram-positive and Gram-negative bacteria.

Derivatives of 2-chlorobenzoic acid have been synthesized and evaluated for their antimicrobial activity. nih.gov Some of these compounds have shown greater potential against Gram-negative bacteria, such as Escherichia coli, compared to Gram-positive bacteria. nih.gov The Schiff's bases of 2-chloro benzoic acid were found to be particularly potent antimicrobial agents. nih.gov

Furthermore, the aminopyridine moiety is also a component of various compounds with demonstrated antibacterial properties. nih.gov For example, certain novel aminopyrimidinyl benzimidazoles have exhibited good antibacterial activity. nih.gov One such compound was effective against E. coli and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

The combination of a 2-chloro-substituted benzamide and an aminopyridine in this compound suggests a potential for broad-spectrum antibacterial activity. The specific arrangement of these functional groups would ultimately determine its potency and spectrum of action against various bacterial strains.

| Compound Class | Bacterial Strain | Activity (MIC in µg/mL) |

|---|---|---|

| 2-Chlorobenzoic acid derivative | Escherichia coli | Comparable to Norfloxacin |

| Aminopyrimidinyl benzimidazole | E. coli DH52 | 1 |

| Aminopyrimidinyl benzimidazole | MRSA | 8 |

| Substituted 2-aminopyridine (B139424) | Staphylococcus aureus | 0.039 |

| Substituted 2-aminopyridine | Bacillus subtilis | 0.039 |

Antifungal Spectrum and Potency

Analogs of this compound have demonstrated notable antifungal properties in preclinical evaluations. A series of related compounds, specifically 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides, were screened for their in vitro antifungal activity. nih.gov These salicylanilide (B1680751) derivatives showed a range of activities against various fungal strains, with some compounds exhibiting potency comparable to or greater than the standard antifungal agent, fluconazole. nih.gov The research into these analogs highlights the potential of the substituted benzamide scaffold as a source for new antifungal agents. nih.gov

The antifungal activity of these compounds is influenced by their chemical structure and lipophilicity. nih.gov The specific substitutions on the benzamide core play a crucial role in determining the spectrum and potency of their antifungal effects. Further research continues to explore these structure-activity relationships to optimize the antifungal efficacy of this class of compounds.

Interactive Data Table: Antifungal Activity of Benzamide Analogs

| Compound Class | Activity Noted | Comparison Standard | Key Findings |

|---|---|---|---|

| 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides | In vitro activity against various fungal strains | Fluconazole | Some analogs showed activity comparable to or higher than the standard. nih.gov |

Antimycobacterial Activity

The benzamide scaffold and its analogs have been a subject of significant research for their antimycobacterial potential. In particular, a series of 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides underwent primary in vitro screening against various mycobacterial strains. nih.gov The results indicated that these compounds possess biological activity that is comparable, and in some cases superior, to the first-line antitubercular drug, isoniazid. nih.gov

Similarly, research into 5-chloro-N-phenylpyrazine-2-carboxamides, which combine the 5-chloropyrazinamide (5-Cl-PZA) motif with an anilide structure, has shown promising results. nih.gov Many of these compounds demonstrated significant in vitro activity against Mycobacterium tuberculosis H37Rv, with Minimum Inhibitory Concentrations (MICs) in the range of 1.56–6.25 µg/mL. nih.gov One notable derivative, 5-chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide, was effective against all tested strains, including M. tuberculosis (MIC = 1.56 µg/mL). nih.gov Another analog, 4-(5-chloropyrazine-2-carboxamido)-2-hydroxybenzoic acid, also showed good activity (MIC = 3.13 µg/mL against M. tuberculosis) while being rated as non-toxic in in vitro models. nih.gov The research suggests that the N-alkyl nitrobenzamide structure is a promising starting point for developing new antitubercular agents. mdpi.com

Interactive Data Table: Antimycobacterial Activity of Benzamide Analogs

| Compound/Analog Class | Target Strain(s) | MIC (µg/mL) | Reference Standard |

|---|---|---|---|

| 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides | Mycobacterial strains | Comparable to Isoniazid | Isoniazid nih.gov |

| 5-chloro-N-phenylpyrazine-2-carboxamides | M. tuberculosis H37Rv | 1.56 - 6.25 | N/A nih.gov |

| 5-Chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide | M. tuberculosis, M. kansasii, M. avium | 1.56 (M. tbc), 12.5 (other strains) | N/A nih.gov |

| 4-(5-Chloropyrazine-2-carboxamido)-2-hydroxybenzoic acid | M. tuberculosis H37Rv | 3.13 | N/A nih.gov |

Antineoplastic Research and Cell Line Studies

Cell Proliferation Inhibition in Cancer Models

Substituted benzamides have been investigated for their antiproliferative effects across a variety of cancer cell lines. N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives, which are structurally related to the core compound, have been shown to inhibit the viability of Jurkat T-cell lymphoma and HL-60RG human leukemia cells in a dose-dependent manner. nih.gov Benzamidoximes featuring chloride substitutes demonstrated a particularly strong decrease in cancer cell growth. nih.gov

Other studies on novel 4-methylbenzamide (B193301) derivatives containing purine (B94841) structures also revealed significant antiproliferative activity. nih.gov Two compounds from this series showed potent inhibitory effects against seven different cancer cell lines, with IC50 values as low as 1.42 µM for HL-60 (promyelocytic leukemia) cells and 2.27 µM for K562 (chronic myelogenous leukemia) cells. nih.gov These findings underscore the potential of the benzamide scaffold as a template for the development of new anticancer agents that can effectively inhibit the proliferation of malignant cells.

Interactive Data Table: Antiproliferative Activity of Benzamide Analogs

| Compound Class | Cancer Cell Line(s) | Observed Effect | IC50 Values (µM) |

|---|---|---|---|

| N-(2-amino-5-chlorobenzoyl)benzamidoxime analogs | Jurkat, HL-60RG | Dose-dependent inhibition of cell viability. nih.gov | Not specified nih.gov |

| 4-Methylbenzamide-purine derivatives | HL-60 | Inhibition of cell proliferation. nih.gov | 1.42 - 1.52 nih.gov |

| K562 | 2.27 - 2.53 nih.gov | ||

| OKP-GS (renal cell carcinoma) | 4.56 - 24.77 nih.gov |

Apoptosis Induction Mechanisms in Cancer Cells

N-substituted benzamides have been shown to induce apoptosis in cancer cells through specific molecular pathways. nih.govnih.gov Studies using declopramide, a structural analog, demonstrated that at concentrations above 250 µM, it induces apoptosis in the mouse 70Z/3 pre-B cell line and the human promyelocytic cancer cell line HL60. nih.govnih.gov This process is initiated by the release of cytochrome c from the mitochondria into the cytosol, which subsequently leads to the activation of caspase-9. nih.govnih.gov

The apoptotic mechanism appears to be independent of the p53 tumor suppressor protein, as the effects were observed in p53-deficient HL60 cells. nih.govnih.gov The process is, however, dependent on the Bcl-2 family of proteins, as overexpression of the anti-apoptotic protein Bcl-2 was found to inhibit declopramide-induced apoptosis. nih.govresearchgate.net Furthermore, the induction of apoptosis is preceded by a cell cycle block at the G2/M phase. nih.gov The key role of caspases is confirmed by the fact that broad-spectrum caspase inhibitors can prevent apoptosis and improve cell viability following exposure to these benzamides. nih.govnih.gov

Impact on Tumor Signaling Pathways

Certain analogs of this compound have been identified as modulators of crucial tumor signaling pathways. Specifically, research has focused on the Wingless/integrase-1 (WNT) β-catenin pathway, which is frequently dysregulated in cancer, leading to cell proliferation. nih.gov

One complex indole-carboxamide analog, (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), was identified as a negative modulator of Dishevelled 1 (DVL1). nih.gov DVL1 is a key protein that transduces the WNT signal from its receptor, Frizzled. nih.gov By inhibiting the DVL1-Frizzled interaction, this compound effectively turns off the aberrant activation of the WNT pathway, which in turn can lead to anti-cancer activity. nih.gov This targeted approach of modulating specific components of oncogenic signaling cascades represents a promising strategy for cancer therapy.

Other Preclinical Biological Effects and Research Areas (e.g., antidiabetic activity)

Beyond their antimicrobial and antineoplastic properties, benzamide derivatives have been explored for their potential in treating metabolic disorders such as type 2 diabetes. nih.govnih.gov Research has focused on their role as glucokinase activators. nih.govnih.gov Glucokinase is a key enzyme that regulates glucose metabolism by lowering blood glucose levels in the liver and promoting insulin (B600854) secretion from pancreatic β-cells. nih.gov

Several series of benzamide derivatives have been synthesized and evaluated for this activity. nih.govnih.gov For instance, thiazole-2-yl benzamide derivatives and 3,5-disubstituted benzamide analogs have shown considerable antihyperglycemic activity in animal models by activating glucokinase. nih.gov Computational studies, including 3D-QSAR and molecular docking, have been employed to identify the essential structural features required for potent glucokinase activation, aiding in the design of novel and more effective antidiabetic benzamide derivatives. nih.gov These findings highlight the therapeutic versatility of the benzamide scaffold and its potential for development into drugs for managing hyperglycemia. nih.govnih.gov

Structure Activity Relationship Sar Studies of 5 Amino 2 Chloro N Pyridin 2 Yl Benzamide Analogs

Impact of Substituents on the Benzamide (B126) Ring

The benzamide ring of 5-amino-2-chloro-N-(pyridin-2-yl)benzamide offers multiple positions for substitution, and alterations at these sites have been shown to significantly affect the compound's biological profile. Key substituents that have been investigated include the amino and chloro groups present in the parent molecule, as well as other halogens, alkyl, nitro, sulfamoyl, and methoxy (B1213986) groups.

The chloro substituent at the 2-position also plays a significant role. In some series of N-substituted benzamide derivatives, the presence of a chlorine atom on the benzamide ring has been found to decrease anti-proliferative activity. nih.gov Conversely, in other contexts, such as in 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, the chloro group is a key feature of highly active compounds. dovepress.com The electronic and steric effects of the chloro group can influence the conformation of the molecule and its interaction with biological targets.

Systematic studies on various benzamide analogs have provided insights into the effects of other substituents:

Other Halogens: The replacement of the chloro group with other halogens like fluorine or bromine can modulate the electronic properties and lipophilicity of the molecule, which can fine-tune its activity and selectivity.

Alkyl Groups: The introduction of alkyl groups, such as a methyl group, can have varied effects. For instance, in a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, a methyl group on the N-aryl ring was part of the most active compound. dovepress.com

Nitro Group: The strongly electron-withdrawing nitro group can significantly alter the electronic distribution within the benzamide ring. In some N-substituted benzamides, a nitro group was found to decrease anti-proliferative activity. nih.gov However, in the context of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamides, a nitro group was present in the most potent analogs. dovepress.com

Sulfamoyl Group: The sulfamoyl group has been incorporated into benzamide structures to explore its potential for hydrogen bonding and to modulate solubility. A series of sulfamoyl benzamide derivatives have been reported as potential glucokinase activators. dovepress.com

Methoxy Group: The electron-donating methoxy group can influence the electronic properties of the benzamide ring and has been explored in various benzamide-based compounds to optimize their biological activity.

The following table summarizes the general impact of these substituents on the activity of benzamide analogs based on available literature.

| Substituent | General Position on Benzamide Ring | General Impact on Activity |

| Amino | 5-position | Often crucial for activity, influences basicity and ADME properties. |

| Chloro | 2-position | Can have both positive and negative effects depending on the specific scaffold and biological target. |

| Other Halogens | Various | Modulates electronic properties and lipophilicity. |

| Alkyl | Various | Can enhance activity, as seen with methyl groups in certain series. |

| Nitro | Various | Can decrease or be part of highly active compounds depending on the molecular context. |

| Sulfamoyl | Various | Can introduce hydrogen bonding capabilities and modulate solubility. |

| Methoxy | Various | Influences electronic properties and can be used to optimize activity. |

Role of Pyridine (B92270) Ring Substituents

The position of substitution on the pyridine ring is a key determinant of activity. The basicity of the pyridine nitrogen is influenced by the position of substituents. For instance, electron-donating groups like methyl generally increase basicity, while electron-withdrawing groups like chloro decrease it. The position of these groups (ortho, meta, or para to the nitrogen) dictates the extent of their electronic influence. nih.gov

Chloro substituents on the pyridine ring can introduce favorable interactions with the target protein. For example, in a series of 2-chloro-N-((5-chloropyridin-2-yl)carbamothioyl)benzamide metal complexes, the chloro-substituted pyridine ring is a key component of the ligand structure.

Methyl substituents on the pyridine ring can also modulate activity. The presence of a methyl group can affect the compound's lipophilicity and steric profile, potentially leading to improved binding affinity. The effect of a methyl group on the pyridine ring of 2-aminopyridine (B139424) was shown to slightly reduce the yield in a specific amidation reaction, indicating a potential steric hindrance effect. nih.gov

The following table provides a general overview of the role of pyridine ring substituents.

| Substituent | Position on Pyridine Ring | General Role in Activity |

| General Substituents | Ortho, Meta, Para | Influences basicity and electronic properties of the pyridine nitrogen. |

| Chloro | Various | Can introduce specific interactions with the target and affects electronics. |

| Methyl | Various | Can modulate lipophilicity and steric interactions. |

Influence of Amide Linkage Modifications

The amide bond is a central feature of the this compound scaffold, providing structural rigidity and hydrogen bonding capabilities. Modifications to this linker can have a profound impact on the molecule's conformation and biological activity.

One common strategy in medicinal chemistry is the use of amide bond bioisosteres , which are chemical groups that mimic the spatial arrangement and electronic properties of the amide bond while offering potential advantages such as improved metabolic stability. Various heterocyclic rings, including 1,2,3-triazoles, oxadiazoles, and imidazoles, have been successfully employed as amide isosteres in drug design. These replacements can maintain the necessary geometry for biological activity while being less susceptible to enzymatic cleavage.

Furthermore, the conformational preference of the amide bond (cis vs. trans) can be critical for activity. In some N-acyl-piperidines, which share the N-acyl structural motif, restricted rotation around the amide bond has been shown to affect the chemical space sampled by the acyl substituent and, consequently, its pharmacological properties. researchgate.net While specific studies on amide linkage modifications for this compound are not extensively reported in the provided context, the principles of amide bond modification are a key consideration in the optimization of such scaffolds.

Pharmacophore Development Based on SAR

Pharmacophore modeling is a computational approach that distills the key steric and electronic features of a series of active molecules into a 3D model. This model represents the essential interactions required for biological activity, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

For N-pyridyl and pyrimidine (B1678525) benzamides, pharmacophore-based 3D-QSAR (Quantitative Structure-Activity Relationship) models have been developed to understand their activity as KCNQ2/Q3 potassium channel openers. nih.gov One such pharmacophore model identified the following key features for activity:

One hydrogen bond donor (D)

One hydrophobic (H) feature

Two aromatic rings (R)

This model suggests that the benzamide and pyridine rings likely occupy the two aromatic features of the pharmacophore, while the amino group on the benzamide ring could act as the hydrogen bond donor. The hydrophobic feature could be satisfied by various lipophilic substituents on either ring.

These pharmacophore models, validated through statistical methods, serve as valuable tools for the virtual screening of compound libraries to identify new potential hits and for guiding the design of novel analogs with improved activity. nih.gov The development of such models based on the SAR of this compound and its analogs can significantly accelerate the discovery of new therapeutic agents.

Mechanistic Investigations at the Molecular and Cellular Level for 5 Amino 2 Chloro N Pyridin 2 Yl Benzamide

Target Identification and Validation (e.g., proteins, enzymes, receptors)

Research into the N-pyridin-2-yl benzamide (B126) class of molecules has identified the enzyme Glucokinase (GK) as a primary molecular target. nih.govresearchgate.net Glucokinase is a crucial enzyme in glucose metabolism, acting as a glucose sensor that regulates glucose homeostasis. researchgate.netnih.gov It catalyzes the phosphorylation of glucose to glucose-6-phosphate, which is the first and rate-limiting step in glycolysis and glycogen (B147801) synthesis. nih.gov

Analogues of N-pyridin-2-yl benzamide have been designed and evaluated as allosteric activators of GK. nih.govresearchgate.net This identification is supported by in vitro enzymatic assays and in silico studies that predict the binding interactions between these molecules and the GK protein. nih.gov The validation of GK as a target for this compound class stems from consistent observations that these molecules enhance the enzyme's catalytic activity, positioning them as potential therapeutic agents for conditions like type 2 diabetes. nih.govnih.gov While direct studies on 5-amino-2-chloro-N-(pyridin-2-yl)benzamide are limited, its structural inclusion in the N-pyridin-2-yl benzamide family strongly suggests Glucokinase as its principal protein target.

Table 1: Potential Molecular Targets for the Benzamide Class of Compounds

| Potential Target | Target Type | Evidence | References |

|---|---|---|---|

| Glucokinase (GK) | Enzyme | Validated as a target for the N-pyridin-2-yl benzamide class through in vitro activation assays and in vivo studies. | nih.govresearchgate.netnih.govresearchgate.net |

| Metabotropic Glutamate Receptor 5 (mGluR5) | Receptor | Identified as a target for some structurally distinct pyridin-2-yl-ethynyl benzamide derivatives, which act as negative allosteric modulators. | nih.gov |

Protein Binding Studies and Ligand-Target Interaction Analysis

The interaction between N-pyridin-2-yl benzamide analogues and Glucokinase is allosteric. nih.govresearchgate.net This means the compound binds to a site on the enzyme that is distinct from the active site where glucose binds. This allosteric binding induces a conformational change in the enzyme, leading to increased catalytic activity. researchgate.net

Computational docking studies performed on potent benzamide derivatives have elucidated the specific interactions within the allosteric binding pocket of Glucokinase. nih.gov These studies reveal key binding interactions with various amino acid residues. For instance, analyses of potent compounds from this class show interactions with residues such as Arginine 63 (ARG63), Threonine 65 (THR65), and Tyrosine 214 (TYR214). nih.gov The binding is often characterized by hydrogen bonds and π-π stacking interactions, which stabilize the compound within the allosteric site and facilitate the enzyme's activation. nih.gov

Table 2: Key Amino Acid Interactions for Benzamide Derivatives in the Glucokinase Allosteric Site

| Amino Acid Residue | Type of Interaction | Significance | References |

|---|---|---|---|

| ARG63 | Hydrogen Bond | Contributes to the binding affinity of the ligand. | nih.gov |

| THR65 | Hydrogen Bond | Stabilizes the ligand within the binding pocket. | nih.gov |

| TYR214 | π-π Stacking | Provides hydrophobic interaction with the phenyl ring of the benzamide. | nih.gov |

| ARG250 | Hydrogen Bond | Interacts with sulfonyl groups present in some potent analogues. | nih.gov |

Cellular Pathway Modulation (e.g., cell cycle regulation, apoptosis induction, signaling cascades)

The interaction of this compound and its analogues with cellular targets leads to the modulation of significant signaling pathways.

Glucokinase Activation Pathway: By allosterically activating Glucokinase, these compounds modulate glucose metabolism pathways. In pancreatic β-cells, GK activation enhances glucose sensing, which in turn stimulates the secretion of insulin (B600854). researchgate.netnih.gov In liver cells, activating GK promotes the conversion of glucose into glucose-6-phosphate, thereby increasing glycogen synthesis and glycolysis. researchgate.netnih.gov This dual mechanism of action effectively helps in lowering blood glucose levels. nih.gov

Apoptosis Induction Pathway: Studies on other N-substituted benzamides have demonstrated their ability to induce apoptosis, or programmed cell death, in cancer cell lines. nih.gov This process has been shown to be independent of the p53 tumor suppressor protein. nih.gov The mechanism involves the mitochondrial pathway of apoptosis, characterized by the release of cytochrome c from the mitochondria into the cytosol. nih.gov This event subsequently triggers the processing and activation of procaspase-9, a key initiator caspase in this pathway, ultimately leading to cell death. nih.gov

Table 3: Modulated Cellular Pathways and Key Events

| Pathway | Key Event | Downstream Effect | References |

|---|---|---|---|

| Glucose Metabolism | Allosteric activation of Glucokinase (GK). | Increased insulin secretion (pancreas) and glycogen synthesis (liver). | researchgate.netnih.gov |

| Intrinsic Apoptosis | Release of mitochondrial cytochrome c. | Activation of caspase-9, leading to programmed cell death. | nih.gov |

| Cell Cycle Regulation | Induction of G2/M cell cycle block. | Inhibition of cancer cell proliferation. | nih.gov |

Inhibition of Microbial Cell Processes or Membrane Disruption

The benzamide scaffold is associated with broad-spectrum antimicrobial activity. ontosight.ainanobioletters.com Various derivatives have shown efficacy against a range of microorganisms, including bacteria and fungi. nanobioletters.com

Specifically, compounds incorporating a 5-chloro-2-hydroxybenzamide structure have demonstrated activity against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Other studies on different 2-chloro-N-phenylbenzamide derivatives have also reported significant antibacterial activity against S. aureus and Pseudomonas aeruginosa. bohrium.com While the precise mechanism of action for this antimicrobial activity is not fully elucidated in the available literature, it is often linked to the inhibition of essential microbial biosynthetic pathways. nih.gov The structural features of these compounds allow them to act as antagonists or inhibitors of key enzymes necessary for microbial survival and proliferation. nih.gov

Table 4: Reported Antimicrobial Activity of Benzamide Derivatives

| Microorganism | Type | Active Compound Class | References |

|---|---|---|---|

| Staphylococcus aureus (including MRSA) | Gram-positive Bacteria | Sulfonamides containing a 5-chloro-2-hydroxybenzamide scaffold. | nih.gov |

| Pseudomonas aeruginosa | Gram-negative Bacteria | 2-chloro-N-phenylbenzamide derivatives. | bohrium.com |

| Mycobacterium kansasii | Mycobacteria | Sulfonamides containing a 5-chloro-2-hydroxybenzaldehyde scaffold. | nih.gov |

Computational and Theoretical Chemistry of 5 Amino 2 Chloro N Pyridin 2 Yl Benzamide

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. scispace.com This method is instrumental in structure-based drug design for understanding ligand-target interactions. In the docking process, the three-dimensional structure of the ligand is placed into the binding site of a target protein, and its conformation is optimized to find the most stable binding mode. scispace.com The quality of the binding is often evaluated using a scoring function, which estimates the binding energy. scispace.com

For benzamide (B126) derivatives, docking studies have been crucial in elucidating their mechanism of action. For instance, in studies of related sulfamoyl benzamide derivatives as potential antidiabetic agents, docking simulations were performed against α-glucosidase and α-amylase. nih.gov The results revealed that these compounds displayed binding energies ranging from -8.0 to -9.7 kcal/mol, indicating strong interactions with the active sites of these enzymes. nih.gov

The binding interactions typically involve a combination of hydrogen bonds, hydrophobic interactions, and electrostatic forces with key amino acid residues in the target's active site. nih.govresearchgate.net For example, a closely related analogue, 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(pyridin-2-yl)-4-nitrobenzamide, was shown to form three hydrogen bonds within the active site of α-amylase. nih.gov Such detailed interaction mapping is vital for optimizing the ligand structure to enhance binding affinity and selectivity.

Table 1: Molecular Docking Results for Selected Benzamide Derivatives against Antidiabetic Targets

| Compound | Target Enzyme | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| 5o (2-chloro-5-[(4-chlorophenyl) sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide) | α-Glucosidase | -9.7 | Not specified |

| 5u (R = 2-furfuryl derivative) | α-Amylase | Not specified | Asp:329, Arg:376, His:90, Trp:93, Trp:177 |

| 5v (R = pyridin-2-yl derivative) | α-Amylase | Not specified | Forms three hydrogen bond interactions |

This table presents data for analogues of 5-amino-2-chloro-N-(pyridin-2-yl)benzamide to illustrate typical results from docking studies. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

MD simulations performed on related benzamide derivatives complexed with their target enzymes have demonstrated the stability of the predicted binding modes from docking studies. nih.gov These simulations can reveal the role of solvent molecules, such as water, in mediating the interactions between the ligand and the protein. nih.gov Analysis of MD trajectories can show that a decrease in the electrostatic energy of ligand-protein interactions is often compensated by interactions with surrounding water molecules, highlighting their importance in the binding event. nih.gov The stability of the complex over the simulation period, often assessed by monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone, confirms the favorable and sustained binding of the compound.

Quantum Chemical Calculations

Quantum chemical calculations are used to investigate the electronic properties and energetics of a molecule, providing a deeper understanding of its structure, stability, and reactivity.

Methods like Density Functional Theory (DFT) are used to calculate various electronic properties. Key descriptors include the energies of the Highest Occupied Molecular Orbital (E-HOMO) and the Lowest Unoccupied Molecular Orbital (E-LUMO). scispace.com The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity.

For N-pyridin-2-yl benzamide analogues, these calculations help in understanding the electronic factors that contribute to their biological activity. nih.gov The charge distribution across the molecule can identify electrophilic and nucleophilic sites, which are crucial for molecular recognition and reaction mechanisms. These theoretical calculations provide a foundation for understanding the structure-activity relationships observed experimentally. scispace.com

Quantum chemical methods are also applied to analyze the conformational landscape of a molecule. For flexible molecules like this compound, which has a rotatable amide bond, it is important to identify the most stable, low-energy conformations. nih.gov Force-field-based methods can be used to investigate the conformational flexibility along this bond. nih.gov These studies can reveal the presence of intramolecular hydrogen bonds that help to predetermine the ligand's conformation, which can be crucial for its ability to fit into a protein's binding site. acs.org By calculating the relative energies of different conformers, researchers can predict the most likely three-dimensional structure the molecule will adopt in a biological environment.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. chalcogen.ro In a QSAR study, various molecular descriptors (physicochemical, topological, and quantum chemical) are calculated for a set of molecules with known activities. chalcogen.ro

Statistical methods, such as multiple linear regression, are then used to build a mathematical model that correlates these descriptors with the observed activity. chalcogen.ro The resulting QSAR model can be used to predict the activity of new, unsynthesized compounds and to identify the key structural features that influence biological potency. chalcogen.ro For classes of compounds like pyridine-based derivatives, QSAR models can guide the rational design of new analogues with enhanced activity by suggesting specific structural modifications. scispace.com

Future Perspectives and Research Directions for 5 Amino 2 Chloro N Pyridin 2 Yl Benzamide

Rational Design and Synthesis of Advanced 5-amino-2-chloro-N-(pyridin-2-yl)benzamide Analogs with Enhanced Specificity and Potency

The rational design of new chemical entities is a cornerstone of modern drug discovery. For this compound, future efforts will focus on creating analogs with improved pharmacological profiles. This involves a systematic exploration of the structure-activity relationship (SAR) to identify which parts of the molecule are essential for its biological activity and which can be modified to enhance potency and selectivity.

Key strategies will include:

Modification of the Benzene (B151609) Ring: Altering the substitution pattern on the benzamide (B126) core. This could involve changing the position or nature of the chloro and amino groups to influence electronic properties and binding interactions.

Alterations to the Pyridine (B92270) Moiety: Introducing various substituents onto the pyridine ring to probe interactions with specific pockets of a target protein.

Amide Linker Modification: Exploring bioisosteric replacements for the amide bond to improve metabolic stability or modulate conformational flexibility.

The synthesis of these novel analogs will build upon established chemical routes for N-pyridin-2-yl benzamides, which often start from materials like 3-nitrobenzoic acid. benthamscience.com These synthetic efforts will aim to create a focused library of compounds for biological screening.

| Modification Site | Proposed Change | Rationale |

|---|---|---|

| Benzamide Ring (Position 5) | Replace Amino (-NH2) with Hydroxyl (-OH) or Methoxy (B1213986) (-OCH3) | To investigate the role of hydrogen bond donation/acceptance at this position. |

| Benzamide Ring (Position 2) | Replace Chloro (-Cl) with Fluoro (-F) or Trifluoromethyl (-CF3) | To modulate lipophilicity and electronic effects, potentially improving cell permeability and binding affinity. |

| Pyridine Ring | Introduce small alkyl or halogen substituents | To explore additional binding pockets and enhance target specificity. |

| Amide Linker | Incorporate thioamide or reverse amide | To increase metabolic stability and alter geometric constraints. |

Exploration of Novel Therapeutic Applications Based on Preclinical Findings

The broader class of benzamide derivatives has demonstrated a wide array of biological activities, suggesting that this compound and its future analogs could have therapeutic potential across multiple disease areas. Preclinical findings for related compounds provide a strong basis for exploring new applications.

Potential therapeutic areas for investigation include:

Metabolic Disorders: N-pyridin-2-yl benzamide analogues have been investigated as allosteric activators of glucokinase, a key enzyme in glucose metabolism, indicating a potential role in treating type 2 diabetes. benthamscience.com

Oncology: Various benzamide derivatives have shown promise as anticancer agents by targeting pathways such as Hedgehog signaling or by acting as PARP-1 inhibitors. nih.govnih.gov Future studies could screen this compound against a panel of cancer cell lines to identify potential antitumor activity.

Infectious Diseases: The benzamide scaffold is present in compounds with antibacterial and antiviral properties. nih.govnih.gov Research into the efficacy of this specific compound against various pathogens, including drug-resistant strains, is a logical next step.

Development of Advanced Methodologies for Synthesis and Characterization

Progress in the study of this compound is intrinsically linked to the development of more efficient and sophisticated methods for its synthesis and analysis. Future research will focus on optimizing synthetic routes to improve yield, reduce costs, and enhance sustainability. This may involve exploring novel catalytic systems or flow chemistry approaches.

Characterization will employ a suite of advanced analytical techniques to ensure the purity and confirm the structure of synthesized analogs. These methods are crucial for building a reliable SAR.

Spectroscopic Techniques: High-resolution Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) will remain essential for elucidating molecular structures. brieflands.com

Crystallography: Single-crystal X-ray diffraction will be used to determine the precise three-dimensional arrangement of atoms in the molecule and its potential complexes with target proteins, providing invaluable insight for computational modeling. brieflands.commonash.edu

Chromatography: Advanced chromatographic methods will be vital for the purification of compounds and for studying their metabolic fate. nih.gov

Integration of Omics Data for Systems-Level Understanding of Biological Effects

To move beyond a single-target view of drug action, future research will increasingly incorporate "omics" technologies. A systems biology approach, which integrates data from genomics, proteomics, and metabolomics, can provide a holistic understanding of how this compound affects cellular networks. benthamscience.comnih.gov

Proteomics: This approach can identify the direct protein targets of the compound as well as downstream changes in protein expression. creative-proteomics.com Comparing the proteomic profiles of cells treated with the compound versus untreated cells can reveal the mechanism of action and potential off-target effects. nih.gov

Metabolomics: By analyzing the complete set of small-molecule metabolites, researchers can understand how the compound alters cellular metabolism. monash.edu This is particularly relevant for investigating its potential as an antidiabetic or anticancer agent. researchgate.net

Transcriptomics: Studying changes in gene expression (the transcriptome) can provide clues about the signaling pathways modulated by the compound.

This multi-omics data integration can help generate new hypotheses about the compound's function, identify biomarkers for its efficacy, and contribute to the development of personalized medicine. omicstutorials.comnih.gov

Emerging Computational Approaches in Benzamide Research

Computational chemistry has become an indispensable tool in drug discovery, enabling the rapid screening of virtual libraries and providing deep insights into molecular interactions. Future research on this compound will leverage a variety of emerging computational methods.

Molecular Docking and Dynamics: These simulations predict how the compound and its analogs bind to the active site of a target protein, helping to rationalize observed biological activity and guide the design of more potent molecules. unimi.it

Quantitative Structure-Activity Relationship (3D-QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govunimi.it These models can then be used to predict the activity of newly designed analogs before they are synthesized.

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of functional groups required for biological activity. This "pharmacophore" can then be used to search databases for other molecules with similar properties. unimi.it

In Silico ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound, helping to identify candidates with favorable drug-like properties early in the discovery process.

| Computational Method | Application | Expected Outcome |

|---|---|---|

| Molecular Docking | Predicting binding mode and affinity to a specific protein target. | Identification of key binding interactions and ranking of potential analogs. |

| 3D-QSAR | Developing predictive models based on a series of known active compounds. | Guidance for designing new compounds with potentially higher activity. |

| Pharmacophore Analysis | Identifying essential chemical features for biological activity. | A 3D model to guide virtual screening and de novo design. |

| MD Simulations | Simulating the dynamic behavior of the compound-protein complex over time. | Understanding the stability of binding and conformational changes. |

| ADMET Prediction | In silico evaluation of drug-like properties. | Early identification of potential liabilities (e.g., poor absorption, toxicity). |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 5-amino-2-chloro-N-(pyridin-2-yl)benzamide, and how can reaction conditions be optimized for yield and purity?